molecular formula C11H8O2 B14437381 5-Phenylpent-4-EN-2-ynoic acid CAS No. 80220-97-9

5-Phenylpent-4-EN-2-ynoic acid

Cat. No.: B14437381
CAS No.: 80220-97-9
M. Wt: 172.18 g/mol
InChI Key: MMDKLBLUIAVFLB-UHFFFAOYSA-N
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Description

5-Phenylpent-4-EN-2-ynoic acid is an organic compound with the molecular formula C11H10O2. It is characterized by the presence of a phenyl group attached to a pent-4-EN-2-ynoic acid backbone. This compound is of interest due to its unique structural features, which include both double and triple carbon-carbon bonds, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpent-4-EN-2-ynoic acid typically involves the reaction of phenylacetylene with various reagents to introduce the necessary functional groups. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts that can withstand the rigors of industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-4-EN-2-ynoic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

5-Phenylpent-4-EN-2-ynoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkyne substrates.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Phenylpent-4-EN-2-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and phenyl groups. These functional groups can interact with different molecular targets, such as enzymes or receptors, leading to a range of biological activities. The pathways involved often include the formation of reactive intermediates that can further react with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-phenylpent-2-en-4-ynoic acid: Similar in structure but contains a cyano group.

    Phenylacetylene: Contains a phenyl group attached to an alkyne but lacks the extended carbon chain.

    Pent-4-EN-2-ynoic acid: Similar backbone but without the phenyl group.

Uniqueness

5-Phenylpent-4-EN-2-ynoic acid is unique due to the combination of its phenyl group and the conjugated alkyne and alkene system. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

80220-97-9

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

5-phenylpent-4-en-2-ynoic acid

InChI

InChI=1S/C11H8O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,(H,12,13)

InChI Key

MMDKLBLUIAVFLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC#CC(=O)O

Origin of Product

United States

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